molecular formula C11H19N3O3 B6169753 tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate CAS No. 2649085-49-2

tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

Cat. No. B6169753
CAS RN: 2649085-49-2
M. Wt: 241.3
InChI Key:
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Description

Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate (TBDAC) is an organic compound belonging to the class of diazaspiro compounds. It is a white solid, which is soluble in water and has a pKa of 8.7. TBDAC has been extensively studied due to its potential applications in organic chemistry and biochemistry.

Mechanism of Action

The exact mechanism of action of tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is not yet fully understood. However, it is believed that tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate can interact with proteins and enzymes through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Hydrogen bonding and electrostatic interactions allow tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate to bind to proteins and enzymes, while hydrophobic interactions allow tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate to interact with hydrophobic regions of proteins and enzymes.
Biochemical and Physiological Effects
tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate can inhibit the activity of enzymes such as proteases, kinases, and phosphatases. In vivo studies have shown that tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate can alter the expression of genes involved in cell proliferation, apoptosis, and inflammation. Additionally, tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is soluble in water, making it suitable for aqueous solutions. Additionally, tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is stable in a variety of pH levels, making it ideal for use in a variety of biochemical and physiological experiments. However, it is important to note that tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is not suitable for use in experiments involving high temperatures, as it is unstable at temperatures above 100°C.

Future Directions

The potential applications of tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate are vast and varied. Future research could focus on further elucidating the mechanism of action of tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate and exploring its potential therapeutic applications. Additionally, research could be conducted to determine the effects of tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate on other enzymes and proteins, as well as its effects on other biological processes such as signal transduction and gene expression. Finally, research could be conducted to explore the potential of tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate as a catalyst for asymmetric synthesis.

Synthesis Methods

Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate can be synthesized through a variety of methods. The most common method involves the reaction of tert-butyl chloride and 2-amino-5-oxa-6-diazaspiro[3.4]oct-6-ene-2-carboxylic acid in a suitable solvent. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the product is isolated by filtration.

Scientific Research Applications

Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and drug development. In organic synthesis, tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate has been used as a chiral auxiliary, as a ligand for transition metal complexes, and as a catalyst for asymmetric synthesis. In biochemistry, tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate has been used as a substrate for enzymes, as a model compound for studying enzyme-catalyzed reactions, and as a tool for studying protein-ligand interactions. In drug development, tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate has been used as a model compound to study the interactions between drugs and their targets, as well as to develop novel drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate involves the reaction of tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate with ammonia.", "Starting Materials": [ "tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate", "ammonia" ], "Reaction": [ "Add ammonia to a solution of tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate in a suitable solvent.", "Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Cool the reaction mixture and isolate the product by filtration or other suitable means.", "Purify the product by recrystallization or other suitable means." ] }

CAS RN

2649085-49-2

Product Name

tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

Molecular Formula

C11H19N3O3

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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